Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate
Description
Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a phenyl group, a methyl carboxylate, and a sulfanyl acetamido-linked tricyclic system. The tricyclic moiety (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene) incorporates fused thiadiazole and triazole rings, which confer unique electronic and steric properties.
The synthesis of this compound likely involves multi-step strategies, including CsF-induced cyclization (analogous to thiophene derivatives in ) and amide coupling reactions . Its crystallographic analysis may employ SHELX or WinGX software for structure refinement, given their prevalence in small-molecule crystallography .
Properties
IUPAC Name |
methyl 5-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S3/c1-29-20(28)14-11-17(13-7-3-2-4-8-13)31-19(14)23-18(27)12-30-21-24-25-22-26(21)15-9-5-6-10-16(15)32-22/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOHZQTSYFUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Thiophene Functionalization : The thiophene ring is modified through halogenation or nucleophilic substitution.
- Formation of Triazatricyclo Structure : Cyclization reactions involving sulfur-containing reagents and nitrogen sources are employed.
- Final Coupling : The thiophene derivative is coupled with the triazatricyclo intermediate under specific conditions to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective action |
The compound's efficacy against Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial activity .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, inhibiting cancer cell proliferation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes and Receptors : The compound can modulate the activity of various enzymes and receptors involved in critical biological pathways.
- Influencing Signaling Pathways : It may affect pathways related to inflammation and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound’s structural complexity places it within a family of sulfur- and nitrogen-containing heterocycles. Key analogues include:
Key Observations:
- Bioactivity: The bicyclic β-lactam in highlights the pharmacological relevance of fused sulfur-nitrogen systems, suggesting the target compound may also exhibit antimicrobial or enzyme-inhibitory properties .
- Synthetic Complexity: The target’s tricyclic core requires specialized cyclization methods, contrasting with simpler thiophene derivatives (e.g., ) synthesized via electrophilic substitution .
Conformational and Crystallographic Analysis
The tricyclic system’s puckering geometry can be analyzed using Cremer-Pople coordinates (), which define ring non-planarity. Compared to smaller rings (e.g., five-membered thiadiazoles in ), the dodeca-pentaene system may exhibit reduced pseudorotational freedom due to fused ring strain . Crystallographic software like SHELXL () would be critical for resolving its 3D structure.
Pharmacological Potential
While direct bioactivity data for the target compound are absent in the provided evidence, structurally related compounds (e.g., β-lactams in and thiazolylmethyl carbamates in ) suggest possible applications in antimicrobial or anticancer therapies. The sulfanyl acetamido linker may enhance cell permeability, similar to peptide-based drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
